N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Description
N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Properties
IUPAC Name |
N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(8-15)9-17-14(19)18-7-5-12(10-18)20-13-4-2-3-6-16-13/h2-4,6,11-12H,5,7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLCJYSDXALPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCC(C1)OC2=CC=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-cyanopropyl iodide with pyridine-2-yl oxypyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as smart polymers and responsive gels
Mechanism of Action
The mechanism of action of N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a radical initiator, generating free radicals that participate in various chemical reactions. These radicals can initiate polymerization processes or interact with biological molecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azobisisobutyronitrile (AIBN): A well-known radical initiator used in polymer chemistry.
2-(2-cyanopropyl) dithiobenzoate: Another compound used in reversible addition-fragmentation chain transfer (RAFT) polymerization
Uniqueness
N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide stands out due to its unique structural features, which allow for specific interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
